

physical properties of 2,6-Dibromo-4-nitroaniline

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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitroaniline

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An In-depth Technical Guide to the Physical Properties of 2,6-Dibromo-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,6-Dibromo-4-nitroaniline**. The information is compiled from various sources to ensure a thorough understanding of its chemical and physical characteristics. This document is intended to be a valuable resource for professionals in research, science, and drug development who may be working with this compound.

Chemical Identity

2,6-Dibromo-4-nitroaniline is a halogenated nitroaniline derivative. Its structure consists of a benzene ring substituted with two bromine atoms at positions 2 and 6, a nitro group at position 4, and an amino group at position 1.

Molecular Structure:

Caption: 2D structure of **2,6-Dibromo-4-nitroaniline**.

Data Presentation

The following table summarizes the key physical properties of **2,6-Dibromo-4-nitroaniline**. It is important to note that there are some discrepancies in the reported values across different sources. Where conflicting data exists, a range is provided.



Physical Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ Br ₂ N ₂ O ₂	[1][2]
Molecular Weight	295.92 g/mol	[1][2]
Appearance	Yellow crystalline solid, Yellow powder, or Light orange to Yellow to Green powder to crystal.[1][2][3][4][5]	[1][2][3][4][5]
Melting Point	203-209 °C	[1][2][5][6][7]
Boiling Point	359.00 °C (rough estimate); 366.8°C at 760 mmHg	[6][8]
Density	2.1120 g/cm³; 2.177 g/cm³; 2.2265 g/cm³ (rough estimate)	[2][6][8]
Solubility	Sparingly soluble in water. Soluble in ethanol, acetone, and acetic acid.[1][4][8] Limited solubility in polar solvents like water.[8] Solubility improves in non-polar or moderately polar organic solvents.[8]	[1][3][4][8]
рКа	-3.43 ± 0.20 (Predicted)	[2]
LogP	3.80640	[6]
Refractive Index	1.6220 (estimate); 1.697	[2][6]
Flash Point	175.6°C	[6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of **2,6-Dibromo-4-nitroaniline** are outlined below. These are generalized protocols that can be adapted for this specific compound.



Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Principle: A small amount of the powdered solid is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[9]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[10]
- Capillary tubes (sealed at one end)[11]
- Spatula[12]
- Mortar and pestle (if the sample is not a fine powder)

- Sample Preparation: Ensure the **2,6-Dibromo-4-nitroaniline** sample is completely dry and in a fine powdered form.[9][11] If necessary, grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 205°C).[11][13]
 - Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[10][13]
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[13]



- Continue heating slowly and record the temperature at which the entire solid has melted (the end of the melting range).[13]
- Purity Check: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a
 broad melting range suggests the presence of impurities.[10][14]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and the mixture is agitated. The solubility is determined by observing whether the solute dissolves completely.[15]

Apparatus:

- Test tubes and test tube rack
- Spatula
- Graduated cylinders or pipettes
- Vortex mixer (optional)
- A selection of solvents (e.g., water, ethanol, acetone, hexane, toluene, 5% HCl, 5% NaOH)
 [16]

- Qualitative Solubility Testing:
 - Place approximately 10 mg of 2,6-Dibromo-4-nitroaniline into a small test tube.[17]
 - Add 1 mL of the chosen solvent to the test tube.[15][18]
 - Vigorously shake or vortex the test tube for 1-2 minutes.[18]



- Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions. If not, it is considered insoluble or sparingly soluble.
 [19]
- Systematic Solubility Testing:
 - Water: Test the solubility in water first. If soluble, check the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[17][18]
 - Acid/Base Solutions: If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCI.[15][18] Solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group (like the amino group in this compound).[18]
 - Organic Solvents: Test solubility in a range of organic solvents with varying polarities, such
 as hexane (nonpolar), toluene (nonpolar), diethyl ether (slightly polar), ethyl acetate (polar
 aprotic), and ethanol (polar protic).[20][21]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of a compound.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.[22][23] ¹H NMR provides information about the protons, and ¹³C NMR provides information about the carbon skeleton.[24]

- Sample Preparation: Dissolve 5-10 mg of purified 2,6-Dibromo-4-nitroaniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in an NMR tube.[24]
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Acquire the ¹H NMR spectrum. Key parameters to observe are the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).[25]



- Acquire the ¹³C NMR spectrum. This will show a signal for each unique carbon atom. [25]
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[24]

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies correspond to specific functional groups present in the molecule.

Procedure:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
 - Nujol Mull: Grind the solid with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates.
- Data Acquisition: Place the sample in the IR spectrometer and record the spectrum. The positions of the absorption bands (in cm⁻¹) are indicative of the functional groups (e.g., N-H stretch, C=C aromatic stretch, N=O stretch).

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[26][27] It provides information about the molecular weight and fragmentation pattern of the compound.[28][29]

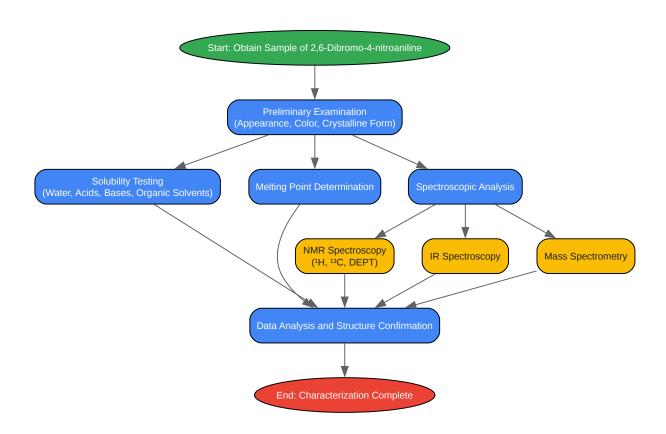
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a solid like 2,6-Dibromo-4-nitroaniline, direct insertion or dissolution in a suitable solvent followed by injection might be used.
- Ionization: The sample is ionized, typically using a technique like Electron Ionization (EI) or Electrospray Ionization (ESI).[30]



- Mass Analysis: The resulting ions are separated by a mass analyzer according to their massto-charge (m/z) ratio.[29]
- Detection: The detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.[26]

Mandatory Visualizations Experimental Workflow

The following diagram illustrates a general workflow for the physical and structural characterization of an organic compound like **2,6-Dibromo-4-nitroaniline**.



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Caption: Workflow for the physical characterization of **2,6-Dibromo-4-nitroaniline**.

Safety Information

2,6-Dibromo-4-nitroaniline may cause skin and eye irritation.[3] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[2][3] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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